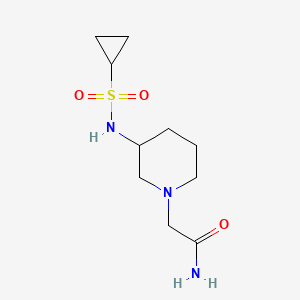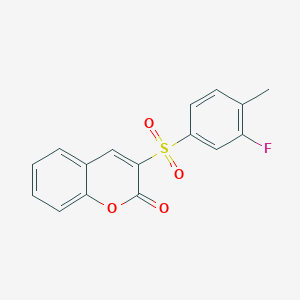![molecular formula C16H23N5O3 B12266929 5-Methoxy-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12266929.png)
5-Methoxy-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with a methoxy group and a piperidine ring, which is further functionalized with an oxadiazole moiety. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the piperidine and oxadiazole intermediates separately, followed by their coupling to the pyrimidine core.
Synthesis of Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Synthesis of Oxadiazole Intermediate: The oxadiazole moiety can be prepared by reacting hydrazides with carboxylic acids under dehydrating conditions.
Coupling Reaction: The final step involves coupling the piperidine and oxadiazole intermediates to the pyrimidine core using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines.
Applications De Recherche Scientifique
5-Methoxy-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar methoxy-pyrimidine structure.
Imidazole Derivatives: Compounds with a similar heterocyclic structure and broad range of biological activities.
Uniqueness
5-Methoxy-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine is unique due to its combination of a pyrimidine core with a piperidine and oxadiazole moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound for scientific research.
Propriétés
Formule moléculaire |
C16H23N5O3 |
|---|---|
Poids moléculaire |
333.39 g/mol |
Nom IUPAC |
5-[[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H23N5O3/c1-11(2)15-19-14(24-20-15)10-21-6-4-12(5-7-21)23-16-17-8-13(22-3)9-18-16/h8-9,11-12H,4-7,10H2,1-3H3 |
Clé InChI |
LYGNUADEZFYFDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NOC(=N1)CN2CCC(CC2)OC3=NC=C(C=N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12266846.png)

![4-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B12266856.png)

![2-Methyl-6-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B12266865.png)
![2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline](/img/structure/B12266874.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B12266880.png)
![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266881.png)
![4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12266886.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B12266887.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B12266889.png)
![5-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B12266891.png)
![1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12266915.png)

